N-Boc-1-methoxy-2-methyl-2-propanamine

Description

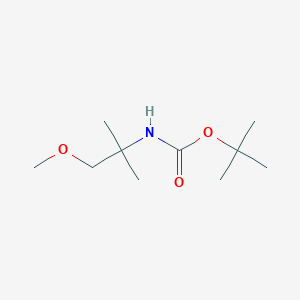

Chemical Structure: N-Boc-1-methoxy-2-methyl-2-propanamine (CAS 204707-34-6) is a tertiary amine featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxy (-OCH₃) substituent, and a branched 2-methylpropane backbone. Its molecular formula is C₁₀H₂₁NO₃, with a molecular weight of 203.28 g/mol. Applications: This compound is widely used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and peptide synthesis due to its Boc group, which protects amines during multi-step reactions . Its methoxy group enhances solubility in polar solvents, facilitating reactions in diverse media. Commercial Availability: Available in ≥95% purity (Shanghai Aladdin Biochemical Technology Co.), with pricing tiers at €201.00 (1g) and €651.00 (5g) (CymitQuimica) .

Properties

IUPAC Name |

tert-butyl N-(1-methoxy-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)11-10(4,5)7-13-6/h7H2,1-6H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUPUQCLEUNSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611687 | |

| Record name | tert-Butyl (1-methoxy-2-methylpropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204707-34-6 | |

| Record name | tert-Butyl (1-methoxy-2-methylpropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-methoxy-1,1-dimethylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product with high purity .

Industrial Production Methods: Industrial production of tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Boc-1-methoxy-2-methyl-2-propanamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Hydrolysis: Under acidic conditions, the compound can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions:

Acidic Hydrolysis: Common reagents include hydrochloric acid or trifluoroacetic acid, and the reaction is typically carried out at room temperature.

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used to facilitate the substitution reactions.

Major Products:

Hydrolysis Products: The major products of hydrolysis are 2-methoxy-1,1-dimethylethylamine and tert-butyl alcohol.

Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

Scientific Research Applications

N-Boc-1-methoxy-2-methyl-2-propanamine, also known as tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate, is a significant compound in organic chemistry and pharmaceutical development. Its unique structural features allow it to serve various functions, particularly as a protecting group in synthetic processes. This article explores its applications in scientific research, including organic synthesis, drug development, and its role as an intermediate in complex molecular constructions.

Protecting Group

One of the primary applications of this compound is its role as a protecting group for amines. In organic synthesis, protecting groups are essential for preventing unwanted reactions during chemical transformations. The tert-butyl group can be selectively cleaved under specific conditions, allowing for controlled deprotection of the amine functionality when needed. This property is crucial in multi-step organic syntheses where maintaining the integrity of certain functional groups is necessary while modifying others.

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of various complex molecules. Its ability to stabilize reactive intermediates makes it a valuable building block in medicinal chemistry and drug discovery. For instance, derivatives of this compound have been explored for their potential therapeutic roles, particularly in the development of kinase inhibitors and other pharmaceuticals targeting specific biological pathways.

Drug Development

Research has highlighted the potential of this compound derivatives in drug development. For example, studies have shown that compounds derived from this molecule can exhibit significant biological activity against various targets, including kinases involved in cancer progression. The structural versatility provided by the N-Boc protection allows chemists to modify the molecule systematically to enhance potency and selectivity .

Interaction Studies

Interaction studies involving this compound focus on understanding its binding properties with biological targets. These studies are crucial for elucidating the therapeutic roles of this compound and its derivatives. By investigating how these compounds interact with enzymes or receptors, researchers can identify potential lead compounds for further development.

Mechanism of Action

The mechanism by which tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate exerts its effects is primarily through the protection of amine groups. The tert-butyl group provides steric hindrance, preventing the amine from participating in unwanted reactions. Upon completion of the desired synthetic steps, the protecting group can be removed under mild acidic conditions, releasing the free amine.

Comparison with Similar Compounds

N-Boc-2-methyl-1,3-propanediamine (CAS 1260613-92-0)

- Structure : Contains a Boc group and two amine groups on a propane backbone.

- Key Differences : The absence of a methoxy group and the presence of a second amine make it more reactive in crosslinking or polymerization reactions.

- Applications : Used in dendrimer synthesis and as a linker in drug delivery systems .

1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine (CAS 353778-44-6)

- Structure : Features a naphthalene ring and dual methoxy groups.

- Key Differences : The aromatic naphthalene moiety introduces π-π stacking interactions, enhancing stability in supramolecular chemistry. Its larger size (MW 259.34 g/mol) reduces solubility compared to the target compound .

- Research Findings : LogP = 3.36, indicating higher lipophilicity, which is advantageous for blood-brain barrier penetration in CNS drug candidates .

N-(2-Methoxybenzyl)-2-propen-1-amine Hydrochloride (CAS 243462-39-7)

N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine

(2R)-2-Amino-N-methoxy-N-methyl-propanamide (CAS 114684-51-4)

- Structure : Methoxy and methyl groups on an amide backbone.

- Key Differences : The amide group replaces the tertiary amine, shifting reactivity toward nucleophilic acyl substitutions. Used in peptide mimetics and enzyme inhibitors .

Data Tables

Table 1: Structural and Commercial Comparison

Table 2: Physicochemical Properties

*Estimated via computational methods.

Research Findings and Trends

- Steric and Electronic Effects : The Boc group in this compound offers superior steric protection compared to acetyl or benzyl groups, reducing side reactions in amine alkylation .

- Price vs. Utility : Higher cost (€201.00/1g) reflects specialized use in Boc-mediated syntheses, whereas simpler analogs like N-Boc-2-methyl-1,3-propanediamine are more cost-effective for bulk applications .

- Synthetic Challenges : Bulky analogs (e.g., naphthyl derivatives) require advanced purification techniques (e.g., chiral UPLC), increasing production costs .

Biological Activity

N-Boc-1-methoxy-2-methyl-2-propanamine, also known as Tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate, is a chemical compound commonly used in organic synthesis. It serves primarily as a protecting group for amines, allowing for selective modifications in multi-step synthetic pathways. The compound's structure includes a carbamate functional group, which enhances its stability and reactivity compared to unprotected amines.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉NO₂, and it features a tert-butyl group attached to a methoxy group and an amine. This configuration allows the compound to be utilized effectively in various chemical reactions while minimizing undesired side reactions.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₁₉NO₂ | Protecting group, stable carbamate linkage |

| 1-Methoxy-2-methylpropan-2-amine | C₅H₁₃NO | Lacks Boc protection; more reactive amine |

| N-Boc-1-bromo-2-methyl-2-propanamine | C₉H₁₈BrNO₂ | Contains bromine; used in substitution reactions |

| 1-Methoxypropane | C₄H₁₀O | Simplest form; lacks amine functionality |

Biological Activity

While primarily recognized for its role in organic synthesis, this compound has shown potential biological activities that warrant further exploration. Its derivatives may exhibit interactions with biological systems that could lead to therapeutic applications.

Case Studies and Research Findings

- Enzyme Interactions : Research has indicated that N-Boc derivatives can enhance enzyme selectivity and activity. For example, studies involving lipase B from Candida antarctica demonstrated that the acylation of racemic amines using N-Boc protected substrates resulted in higher enantiomeric excess and conversion rates compared to unprotected counterparts .

- Pharmacological Applications : The pharmacological characterization of compounds related to N-Boc derivatives has been explored. For instance, compounds synthesized using similar methodologies have exhibited antibacterial and anticancer properties, suggesting that this compound could be a candidate for further pharmacological studies .

- Synthetic Pathways : The compound's ability to serve as a protecting group facilitates the synthesis of more complex molecules with potential biological activity. Its role in drug development is significant, as it allows for the manipulation of functional groups without compromising the integrity of the amine functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.